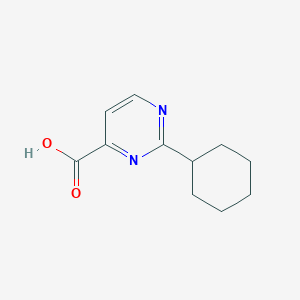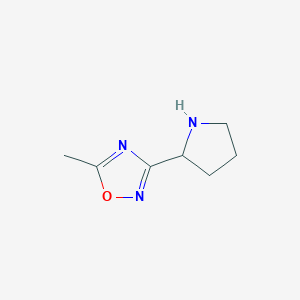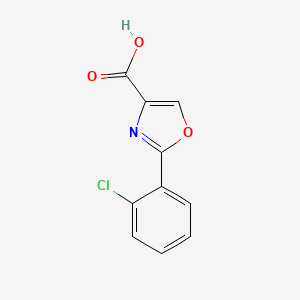![molecular formula C9H9ClN4 B1453993 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1094292-72-4](/img/structure/B1453993.png)
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine
Overview
Description
“6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine” is a heterocyclic organic compound . It can be used as a pharmaceutical intermediate . The molecular formula is C9H9ClN4 .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine” consists of a five-membered cyclobutyl ring attached to a triazolopyridazine ring . The InChI code for this compound is 1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine” is 208.65 . It is a solid at room temperature . The compound should be stored at 4°C, away from moisture .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Characterization : Compounds similar to 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine have been synthesized and characterized using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These studies provide detailed insights into the molecular structure of these compounds (Sallam et al., 2021).
Biological and Pharmacological Properties
- Cytotoxic Properties : Some derivatives of 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine have shown potential as cytotoxic agents. These compounds were evaluated for their in vitro cytotoxic activities against various cell lines, revealing promising results (Mamta et al., 2019).
Synthesis of Potential Biological Agents
- Development as Potential Biological Agents : Some derivatives have been prepared with a focus on their potential as biological agents. This research contributes to the understanding of the biological activities of these compounds and their potential applications (Biagi et al., 2002).
Potential in Diabetes Treatment
- Anti-Diabetic Drug Development : Specific derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, which is significant for developing anti-diabetic medications. This research demonstrates the role of these compounds in the treatment of diabetes (Bindu et al., 2019).
Antiviral Properties
- Antiviral Activity : Some newly synthesized derivatives have shown promising antiviral activity against hepatitis-A virus, highlighting the potential use of these compounds in antiviral therapies (Shamroukh & Ali, 2008).
Antimicrobial Activities
- Antimicrobial Activities : Various synthesized derivatives have been tested for their antimicrobial activities against gram-positive and gram-negative bacteria and fungi, indicating their potential use in antimicrobial treatments (El-Salam et al., 2013).
High-Energy Materials
- Use in High-Energy Materials : The use of [1,2,4]triazolo[4,3-b]pyridazine as a building block for constructing new high-energy materials with low sensitivity has been explored. This indicates potential applications in materials science, particularly in the development of energetic materials (Chen et al., 2021).
properties
IUPAC Name |
6-chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOLCOQONUEGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



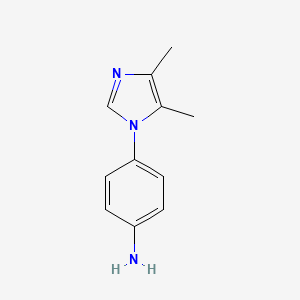
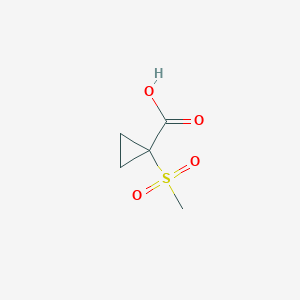
amine](/img/structure/B1453915.png)
amine](/img/structure/B1453917.png)



![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)
